

"preparation of Fosfluconazole solutions for experimental use"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fosfluconazole	
Cat. No.:	B1673567	Get Quote

Application Notes and Protocols for Fosfluconazole Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluconazole is a water-soluble phosphate prodrug of fluconazole, a broad-spectrum triazole antifungal agent.[1][2] Its primary advantage is its significantly higher aqueous solubility (>100 mg/mL) compared to fluconazole (4 mg/mL), which allows for the administration of higher concentrations in smaller volumes, a critical benefit in fluid-restricted settings.[3][4] In vivo, **fosfluconazole** is rapidly and almost completely converted to its active form, fluconazole, by endogenous phosphatases.[2][5][6] The active fluconazole then exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][7] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[5][7]

These notes provide detailed protocols for the preparation of **fosfluconazole** solutions for various experimental applications, both in vitro and in vivo.

Physicochemical and Solubility Data

Proper preparation of **fosfluconazole** solutions begins with an understanding of its physical and chemical properties.



Table 1: Physicochemical Properties of Fosfluconazole

Property	Value	Reference
CAS Number	194798-83-9	[8]
Molecular Formula	C13H13F2N6O4P	[8]
Molecular Weight	386.25 g/mol	[8]
Appearance	White to off-white solid	[6]

| Melting Point | 223-224°C |[6][9] |

Table 2: Solubility of Fosfluconazole in Various Solvents

Solvent / Vehicle	Solubility	Notes	Reference
Water	> 100 mg/mL	Highly soluble	[4]
DMSO	≥ 6.2 mg/mL up to 19 mg/mL	Use fresh, anhydrous DMSO. Sonication and warming may be required.	[1][10][11]
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	≥ 6.25 mg/mL	A common vehicle for in vivo administration.	[11]
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 6.25 mg/mL	Alternative vehicle for in vivo use.	[11]

| 10% DMSO / 90% Corn Oil | \geq 6.25 mg/mL | Oil-based vehicle for specific in vivo applications. |[11] |

Mechanism of Action Pathway

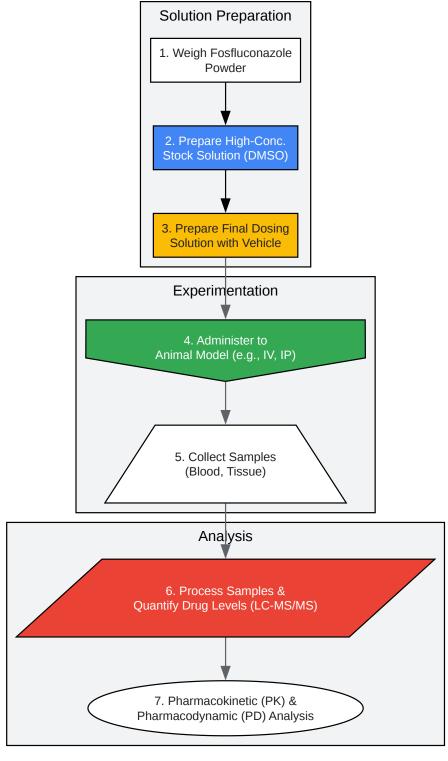
Fosfluconazole acts as a prodrug, requiring bioactivation to exert its antifungal effect. The pathway is straightforward and involves enzymatic conversion followed by target inhibition.

Methodological & Application

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General Workflow for In Vivo Fosfluconazole Studies

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- To cite this document: BenchChem. ["preparation of Fosfluconazole solutions for experimental use"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673567#preparation-of-fosfluconazole-solutions-forexperimental-use]

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